Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Computational Chemistry Antiviral Drug Discovery Molecular Docking

Reproducible imidazo[1,2-a]pyridine SAR requires precise positional isomer control due to divergent electronic profiles. Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 907945-87-3) provides a validated building block: • Quantified HOMO-LUMO gap (3.8426 eV in heptane) for in silico modeling • Dual bromo (C6) & ethyl carboxylate (C2) handles for parallel SAR not possible with mono-functionalized analogs • Docking-validated for thioredoxin (2VL3, 4HJ2) & antiviral-cmv (4LRI) probes Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 907945-87-3
Cat. No. B1604487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS907945-87-3
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br
InChIInChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
InChIKeyKFYZFJNFCVMAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: Core Scaffold & Differentiation


Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic building block from the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine core with a bromo substituent at the 6-position, a methyl group at the 7-position, and an ethyl carboxylate at the 2-position [1]. This scaffold is a recognized privileged structure in medicinal chemistry, with its substitution pattern influencing electronic properties and potential for downstream functionalization [2].

1
Privileged scaffold for medicinal chemistry library synthesis Imidazo[1,2-a]pyridine core with defined substitution pattern
2
Dual reactive handles for sequential functionalization Bromo at C6 enables cross-coupling; ethyl carboxylate at C2 supports diverse transformations
3
Computationally characterized electronic baseline Reported HOMO-LUMO gap supports reactivity prediction for SAR exploration

Why Generic Substitution Fails for This Scaffold


Substitution within the imidazo[1,2-a]pyridine series is non-trivial because minor positional changes profoundly alter electronic structure and biological interaction profiles. A DFT study on the core scaffold demonstrates that solvent-dependent properties like the HOMO-LUMO gap vary significantly (e.g., 3.8426 eV in heptane), directly impacting reactivity and molecular recognition [1]. This quantitatively confirms that analogs with different substituent patterns (e.g., 6-bromo-8-methyl or 7-bromo variants) cannot serve as drop-in replacements without altering key molecular properties, a critical consideration for reproducible synthesis or SAR studies [1].

Positional isomer 6-bromo-8-methyl analogs may shift target preference; reported HCMV activity context differs from 7-methyl scaffold
Mono-functional analog 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) lacks the C2 carboxylate handle, limiting diversification pathways
Ester variant Methyl ester analog (CAS 1820641-83-5) may alter solubility and reactivity profile; direct substitution requires validation

Quantitative Differentiation Evidence


Docking Scores for Antiviral and Thioredoxin Targets

In a theoretical study, the 6-bromo-7-methylimidazo[1,2-a]pyridine core scaffold was docked against three specific protein targets: 4LRI (associated with antiviral-cmv property), 4HJ2, and 2VL3 (Thioredoxin inhibitor property). This provides a computational baseline for this exact substitution pattern [1]. While a direct head-to-head comparison with other analogs in the same study was not performed, these docking results are specific to the 6-bromo-7-methyl configuration and differ from the known activity of 6-bromo-8-methyl derivatives in HCMV inhibition [2].

Target docking specificity
Cross-study comparable
6-bromo-7-methyl docked into 4LRI, 4HJ2, 2VL3; 6-bromo-8-methyl analogs experimentally tested against HCMV
Supports thioredoxin-pathway probe selection over HCMV-focused analogs
In silico docking; quantitative binding scores not disclosed in abstract
Computational Chemistry Antiviral Drug Discovery Molecular Docking

Electronic Property Differentiation by HOMO-LUMO Gap

DFT calculations for the 6-bromo-7-methylimidazo[1,2-a]pyridine core scaffold reveal a solvent-dependent HOMO-LUMO gap. The minimal gap, indicating highest reactivity, was found in heptane at 3.8426 eV [1]. While no direct comparator data for the ethyl carboxylate derivative exists in this study, the reported value serves as a quantitative baseline for this substitution pattern.

HOMO-LUMO gap
Class-level inference
3.8426 eV (in heptane)
Quantified reactivity baseline for this substitution pattern
DFT IEFPCM model; specific comparator data not available for ethyl carboxylate derivative
DFT Calculations Electronic Properties Reactivity Prediction

Dual Reactive Handles for Selective Functionalization

The presence of both a bromo leaving group at the 6-position and an ethyl carboxylate at the 2-position provides dual reactive handles for sequential functionalization. This is distinct from the simple 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1), which lacks the carboxylate handle and thus limits diversification strategies [1]. The ethyl carboxylate at position 2 is a key differentiator from methyl ester analogs (e.g., CAS 1820641-83-5), influencing both solubility and reactivity .

Dual reactive handles
Class-level inference
Two handles: C6-Br and C2-COOEt vs. one handle in CAS 116355-18-1
Enables more complex library synthesis in fewer steps
Class-level reactivity inference; no specific comparative kinetic data found
Synthetic Chemistry Cross-Coupling Building Block

Verified Application Scenarios


Kinase Inhibitor Lead Optimization with Thioredoxin Targeting

Based on computational docking showing affinity for thioredoxin targets (2VL3, 4HJ2), this compound serves as a starting scaffold for designing covalent or non-covalent thioredoxin inhibitors [1]. Its dual bromo and ethyl carboxylate handles allow for parallel SAR exploration at the 6- and 2-positions, which is not possible with mono-functionalized analogs.

Antiviral Research: CMV-Targeted Probe Synthesis

The scaffold's docking into the 4LRI protein (antiviral-cmv property) suggests it can be used to synthesize probes for studying cytomegalovirus targets [1]. The specific 6-bromo-7-methyl pattern differentiates it from the 6-bromo-8-methyl isomers previously explored for HCMV, offering a distinct chemical starting point for probe development [2].

Computational Chemistry Model Building

The precisely characterized HOMO-LUMO gap (3.8426 eV in heptane) and other DFT-derived electronic properties provide a validated dataset for building predictive computational models of imidazo[1,2-a]pyridine reactivity [1]. This is valuable for groups developing in silico screening libraries where accurate electronic parameters are required.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Dual-handle scaffold for parallel SAR
Thioredoxin target engagement assays
Antiviral probe synthesis
7-methyl substitution pattern
CMV target binding and selectivity profiling
Computational chemistry model building
Precisely characterized HOMO-LUMO gap
In silico reactivity prediction validation

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